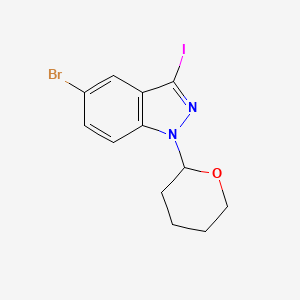

![molecular formula C8H18Cl2N2 B1375548 Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride CAS No. 2277-93-2](/img/structure/B1375548.png)

Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride

Overview

Description

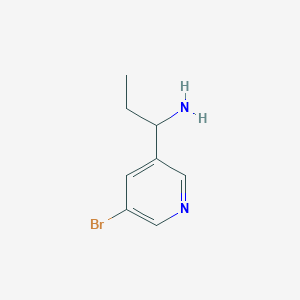

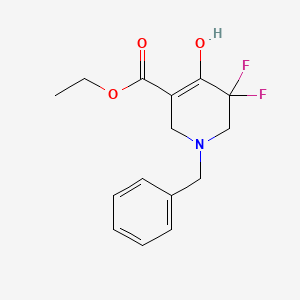

Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride is a chemical compound with the formula C₈H₁₈Cl₂N₂ . It has a molecular weight of 212.08 g/mol . The compound is also known by its CAS RN: 2277-93-2 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: NC(CC1)(CC2)CCC12N.Cl.Cl . This indicates that the compound has a bicyclic structure with two nitrogen atoms and two chloride ions .Chemical Reactions Analysis

Bicyclo[2.2.2]octane-1,4-diamine, a related compound, is known to be a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis . It is sufficiently basic to promote a variety of coupling reactions .Physical and Chemical Properties Analysis

Bicyclo[2.2.2]octane-1,4-diamine has a molecular weight of 140.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0, indicating a rigid structure . Its topological polar surface area is 52 Ų .Scientific Research Applications

Functional Materials and Molecular Machines

Bicyclo[2.2.2]octane derivatives have been explored for creating ultra-fast rotors in molecular machines and functional materials. Lemouchi et al. (2011) synthesized and crystallized samples of 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane (BIBCO) and investigated their potential in forming a crystalline array of molecular rotors. This study revealed impressive room temperature rotational rates and highlighted the potential of BIBCO in designing amphidynamic artificial molecular machines (Lemouchi et al., 2011).

Synthesis and Transformation of Compounds

Grob and Hostynek (1963) explored the homoconjugative addition of bromine to bicyclo[2.2.2]octa-2.5-diene, leading to the synthesis of dibromides and other compounds relevant to organic chemistry (Grob & Hostynek, 1963).

Electro-Optical Display Devices

Gray and Kelly (1981) incorporated the 1,4-disubstituted bicyclo[2.2.2]octane ring in cyano-substituted systems to produce mesogens with wide-range nematic phases. These materials, due to their specific properties, are considered attractive for use in electro-optical display devices (Gray & Kelly, 1981).

Asymmetric Synthesis

Otomaru et al. (2005) demonstrated the use of bicyclo[2.2.2]octa-2,5-diene ligands for rhodium-catalyzed asymmetric 1,4-addition, a process significant in the field of asymmetric synthesis (Otomaru et al., 2005).

Heterogeneous Catalysis

Moosavi-Zare et al. (2016) developed a novel nanostructured heterogeneous catalyst based on silica-bonded 1,4-diaza-bicyclo[2.2.2]octane-sulfonic acid chloride, demonstrating its effectiveness in the synthesis of spiropyran derivatives (Moosavi-Zare et al., 2016).

Polyimide Synthesis

Matsumoto and Kurosaki (1997) synthesized soluble and colorless polyimides from bicyclo[2.2.2]octane-derived tetracarboxylic dianhydrides, contributing to the development of new materials in polymer chemistry (Matsumoto & Kurosaki, 1997).

Safety and Hazards

Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335, and H412 . This indicates that the compound may be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

It’s known that this compound is a highly nucleophilic tertiary amine base , which suggests it could interact with a variety of biological targets.

Mode of Action

As a highly nucleophilic tertiary amine, it likely interacts with its targets through nucleophilic reactions

Biochemical Pathways

The biochemical pathways affected by Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride are currently unknown . Given its nucleophilic nature, it could potentially influence a wide range of biochemical reactions .

Result of Action

As a nucleophilic tertiary amine, it could potentially participate in a variety of chemical reactions, leading to diverse molecular and cellular effects .

Properties

IUPAC Name |

bicyclo[2.2.2]octane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c9-7-1-2-8(10,5-3-7)6-4-7;;/h1-6,9-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFLEUNRYMZPCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CC2)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2277-93-2 | |

| Record name | bicyclo[2.2.2]octane-1,4-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375472.png)

![6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1375474.png)

![4-[(Dimethylamino)methyl]-3-methylaniline](/img/structure/B1375476.png)

![1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one](/img/structure/B1375483.png)